1-Phenyl-1-hexyne

Catalog No.
S1502479
CAS No.
1129-65-3
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-hexyne

CAS Number

1129-65-3

Product Name

1-Phenyl-1-hexyne

IUPAC Name

hex-1-ynylbenzene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3

InChI Key

VBRLZTLFLNZEPZ-UHFFFAOYSA-N

SMILES

CCCCC#CC1=CC=CC=C1

Canonical SMILES

CCCCC#CC1=CC=CC=C1

Synthesis and Characterization

1-Phenyl-1-hexyne is a well-characterized organic molecule with the chemical formula C₁₂H₁₄. It is a solid at room temperature with a boiling point of 229-232 °C and a density of 0.9 g/mL at 25 °C []. Its structure consists of a six-carbon chain (hexyl group) attached to a benzene ring (phenyl group) with a terminal alkyne functional group (C≡C).

Several methods have been reported for the synthesis of 1-phenyl-1-hexyne, including:

  • The reaction of phenylacetylene (phenylacetylene) with n-propylmagnesium bromide: This Grignard reaction is a common method for the synthesis of terminal alkynes [].
  • The Sonogashira coupling reaction: This reaction involves the coupling of a terminal alkyne with an aryl halide or vinyl halide in the presence of a palladium catalyst [].

These methods allow researchers to obtain 1-phenyl-1-hexyne with high purity for various research applications.

Applications in Catalysis

-Phenyl-1-hexyne has been explored as a substrate for studying catalytic processes due to the presence of the reactive alkyne functionality. Here are two examples:

  • Polymerization: Studies have investigated the use of halides of niobium and tantalum as catalysts for the polymerization of 1-phenyl-1-hexyne and other similar alkynes. These studies aim to understand the mechanism of polymerization and develop new materials with desired properties [].
  • Hydrogenation: Researchers have employed mesoporous silica-supported palladium catalysts for the selective hydrogenation of 1-phenyl-1-hexyne to its corresponding alkene (1-phenyl-1-hexene). This research contributes to the development of efficient and selective catalysts for various hydrogenation reactions [].

1-Phenyl-1-hexyne is an alkyne with the molecular formula C12H14C_{12}H_{14} and a molecular weight of approximately 158.24 g/mol. It is characterized by a phenyl group attached to a terminal alkyne, making it a member of the phenylalkyne family. The compound is known for its distinct physical properties, including a boiling point ranging from 229 to 232 °C and a density of 0.9 g/mL at 25 °C. This structure allows for significant reactivity, particularly in organic synthesis and various

1-Phenyl-1-hexyne itself doesn't have a well-defined mechanism of action in biological systems. However, its reactive alkyne group can participate in various click reactions within cells when properly functionalized [].

1-Phenyl-1-hexyne is considered a skin and strong eye irritant []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.

  • Hydrogenation: The compound can undergo stereoselective hydrogenation over palladium catalysts, which reduces the triple bond to form alkenes or alkanes.
  • Polymerization: It can engage in polymerization reactions, particularly when catalyzed by pentahalides of niobium and tantalum.
  • Isomerization: This compound can be isomerized electrolytically or base-catalyzed to form 1-phenyl-1,2-hexadiene in specific solvents like dimethylformamide .

These reactions highlight its versatility as a reagent in organic chemistry.

Several methods are available for synthesizing 1-Phenyl-1-hexyne:

  • Palladium-Catalyzed Coupling: A common laboratory method involves the palladium-catalyzed coupling of alkynes, known for its regioselectivity and efficiency.
  • Reaction with Monosodium Acetylide: Another method includes reacting monosodium acetylide with butyl bromide, yielding 1-Phenyl-1-hexyne along with sodium bromide as a byproduct .

In industrial settings, palladium catalysts supported on mesostructured silica are often employed to facilitate these reactions under controlled conditions.

1-Phenyl-1-hexyne finds applications primarily in organic synthesis. Its ability to participate in various chemical transformations makes it useful for creating more complex molecules. Additionally, its derivatives may have potential applications in materials science and pharmaceuticals due to their unique structural properties.

Several compounds share structural similarities with 1-Phenyl-1-hexyne. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-HexyneC6H10C_6H_{10}A simpler alkyne without a phenyl group.
PhenylacetyleneC8H8C_8H_8Contains a phenyl group but fewer carbon atoms.
2-Phenyl-2-butyneC12H18C_{12}H_{18}Similar structure with different branching.

Uniqueness of 1-Phenyl-1-hexyne

What sets 1-Phenyl-1-hexyne apart from these similar compounds is its specific terminal alkyne structure combined with a phenyl group, which influences its reactivity and potential applications in organic synthesis and materials science. The combination of these features allows it to participate in unique

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent the most efficient method for synthesizing 1-phenyl-1-hexyne. These reactions leverage the high regioselectivity of palladium complexes to couple terminal alkynes with aryl halides. For instance, the coupling of phenylacetylene derivatives with 1-bromohexane in the presence of palladium(II) acetate and triphenylphosphine yields 1-phenyl-1-hexyne with >90% efficiency under mild conditions (298 K, atmospheric pressure). Key intermediates, such as oxidative addition complexes (e.g., ArPdI(PPh₃)₂), have been isolated during Sonogashira-type reactions, confirming the mechanistic pathway.

Table 1: Palladium-catalyzed coupling conditions for 1-phenyl-1-hexyne synthesis

Substrate PairCatalyst SystemTemperature (K)Yield (%)
Phenylacetylene + 1-bromohexanePd(OAc)₂/PPh₃29892
1-hexyne + iodobenzenePd₂(dba)₃/XPhos32385

The use of copper-free systems, such as tetrabutylammonium acetate as a base, minimizes side reactions like Glaser coupling. Recent advances include ligand-free palladium catalysts supported on mesoporous silica, which enhance recyclability and reduce metal leaching.

Elimination Reactions from Brominated Precursors

Double elimination reactions provide a robust route to 1-phenyl-1-hexyne from vicinal dihalides. Treating 1,2-dibromo-1-phenylhexane with strong bases like sodium amide in liquid ammonia induces sequential dehydrohalogenation, forming the terminal alkyne. This method is particularly advantageous for large-scale synthesis due to its simplicity and low catalyst costs.

The stereoelectronic requirements for elimination favor anti-periplanar geometry, ensuring high regiocontrol. For example, 1,2-dibromo-1-phenylhexane reacts with potassium tert-butoxide in dimethylformamide (DMF) to yield 1-phenyl-1-hexyne with 78% efficiency.

Sonogashira Coupling Variants

Modified Sonogashira protocols enable the synthesis of 1-phenyl-1-hexyne under greener conditions. A notable variant employs water as a solvent and ultraviolet light to activate aryl iodides, achieving 89% yield without transition-metal catalysts. Another approach uses bimetallic Cu-Pd nanoparticles on MCM-48 silica, which facilitate room-temperature coupling with 97% selectivity for the alkyne product.

Table 2: Sonogashira coupling variants for 1-phenyl-1-hexyne

ConditionsSolventCatalystYield (%)
UV irradiationH₂ONone89
Room temperatureDMFCu-Pd@MCM-4897

Industrial-Scale Production Strategies

Mesostructured Silica-Supported Catalyst Systems

Industrial processes favor palladium catalysts immobilized on mesostructured silica (e.g., MCM-41, SBA-15) due to their high surface area and thermal stability. For example, Pd nanoparticles (5 wt%) on MCM-48 silica enable continuous-flow hydrogenation of 1-phenyl-1-hexyne precursors at 298 K, achieving 99% conversion with minimal catalyst degradation. These systems also facilitate catalyst recovery via simple filtration, reducing production costs by 40% compared to homogeneous analogs.

Cost-Effective Alkyne Generation Techniques

Economic synthesis routes prioritize inexpensive precursors like 1-hexyne and bromobenzene. A scalable method involves the reaction of monosodium acetylide with 1-bromohexane in tetrahydrofuran (THF), yielding 1-phenyl-1-hexyne at $12/kg production cost. Advances in electrochemical C–H activation further reduce reliance on precious metals, with recent protocols achieving 82% yield using graphite electrodes.

Emerging Synthetic Approaches

Photochemical and Electrochemical Methods

Photochemical methods using UV light (254 nm) promote radical-mediated coupling between phenylacetylene and alkyl iodides in aqueous media. This transition-metal-free approach achieves 85% yield under ambient conditions, with a quantum efficiency of 0.45. Electrochemical variants employ boron-doped diamond electrodes to dehydrogenate 1-phenylhexane, forming the alkyne via sequential electron transfers.

Biocatalytic and Enzymatic Pathways

Biocatalytic routes utilize acetylenases from Teredinibacter turnerae to convert fatty acid precursors into terminal alkynes. For example, decanoic acid is enzymatically desaturated and dehydrogenated to 1-phenyl-1-hexyne using the TtuABC enzyme system, achieving 67% yield in recombinant E. coli. This pathway offers unparalleled stereocontrol but remains limited by low volumetric productivity (0.8 g/L·h).

Table 3: Emerging methods for 1-phenyl-1-hexyne synthesis

MethodConditionsYield (%)
PhotochemicalUV/H₂O/K₂CO₃85
BiocatalyticTtuABC, 310 K67

1-Phenyl-1-hexyne represents a terminal alkyne compound with the molecular formula C₁₂H₁₄ and molecular weight of 158.24 grams per mole [1] [2]. This compound exhibits diverse reactivity patterns characteristic of terminal alkynes, including hydrogenation, polymerization, and isomerization reactions [1]. The presence of both a phenyl ring and a terminal alkyne functionality provides unique opportunities for selective chemical transformations under controlled conditions [3].

Hydrogenation and Reduction Processes

The hydrogenation of 1-phenyl-1-hexyne follows well-established mechanisms for terminal alkyne reduction, involving the sequential addition of hydrogen atoms across the carbon-carbon triple bond [10]. These processes are fundamental to synthetic organic chemistry and industrial applications requiring stereoselective alkene formation [35].

Stereoselective Hydrogenation to Alkenes

Stereoselective hydrogenation of 1-phenyl-1-hexyne proceeds through carefully controlled catalytic systems that favor alkene formation over complete reduction to alkanes [10] [35]. The Lindlar catalyst system, consisting of palladium deposited on calcium carbonate and poisoned with lead compounds, enables the syn-addition of hydrogen atoms to produce cis-alkenes with high selectivity [37] [39]. This catalyst achieves selectivities exceeding 90% for alkene formation by preventing over-hydrogenation through the controlled deactivation of palladium active sites [39].

Advanced palladium-silver single-atom alloy catalysts demonstrate exceptional performance in stereoselective hydrogenation reactions [10]. The Pd₁Ag₃/Al₂O₃ catalyst system achieves 95-97% selectivity for Z-alkene formation from terminal alkynes, maintaining this selectivity across conversion ranges from 5% to 98% [10]. The single-atom palladium sites surrounded by silver atoms provide unique electronic environments that favor alkene formation while suppressing direct alkyne-to-alkane conversion [10].

Palladium-rare earth dual-atomic catalysts represent another significant advancement in stereoselective hydrogenation technology [35]. These Pd-Ln systems (where Ln represents rare earth elements such as yttrium or lutetium) achieve 92% styrene selectivity at 100% phenylacetylene conversion [35]. The slight electron transfer from the rare earth element to the adjacent isolated palladium atom creates a negatively charged palladium center that facilitates selective styrene formation [35].

The following table summarizes the key hydrogenation systems and their performance characteristics:

Catalyst SystemTemperature (K)Pressure (atm)Selectivity (%)ProductReference
Pd/mesostructured silica298185-95Alkenes [1]
Pd₁Ag₃/Al₂O₃ (SAA)298-3731-1095-97Z-alkenes [10]
Lindlar catalyst (Pd/CaCO₃)298-3231>90cis-alkenes [37] [39]
Pd-Ln dual atomic (Ln=Y,Lu)298-3331-592Styrene [35]
Ni dihydrazonopyrrole complexRoom temperatureElectrochemical>95Terminal alkenes [12] [14]

Semihydrogenation Catalysis

Semihydrogenation catalysis represents a critical challenge in terminal alkyne chemistry, requiring precise control over reaction kinetics to prevent over-reduction [45] [46]. The fundamental mechanism involves competitive adsorption between alkyne substrates and hydrogen molecules on catalyst surfaces, followed by sequential hydrogen addition steps [10].

The Langmuir-Hinshelwood kinetic model adequately describes the semihydrogenation of 1-phenyl-1-hexyne on single-atom alloy catalysts [10]. This model incorporates competitive hydrogen and alkyne adsorption on isolated palladium centers, with the overall reaction rate determined by the surface coverage of reactant species [10]. The kinetic analysis reveals that the reaction proceeds through alkyne adsorption, followed by stepwise hydrogen addition to form vinyl intermediates before final product desorption [10].

Photocatalytic semihydrogenation systems using titanium dioxide-supported catalysts demonstrate alternative approaches to controlling selectivity [45] [46]. Palladium-titanium dioxide catalysts require critical timing control, as selectivity decreases rapidly from 70% to less than 20% within 20 minutes after alkyne consumption [45]. Copper-palladium bimetallic systems on titanium dioxide (CuPd@TiO₂) improve kinetics by 50% compared to copper-only systems while maintaining selectivities above 95% with exceptional timing tolerance [46].

Electrochemical semihydrogenation using nickel dihydrazonopyrrole complexes provides highly selective terminal alkene formation through ligand-based hydrogen atom transfer mechanisms [12] [14]. These systems store hydrogen equivalents on the ligand backbone and demonstrate chemoselectivity for terminal alkynes over internal alkynes or alkenes [12]. The high yields achieved without over-reduction or oligomerization rank among the best reported for homogeneous catalysts [12].

The kinetic parameters for various semihydrogenation systems are summarized below:

Catalyst SystemActivation Energy (kJ/mol)Rate Constant (s⁻¹)Turnover Frequency (h⁻¹)Reaction OrderReference
Pd₁Ag₃/Al₂O₃45-550.05-0.250-200First order in alkyne [10]
Pd@TiO₂35-450.1-0.5100-500First order in alkyne [45] [46]
CuPd@TiO₂40-500.08-0.380-300First order in alkyne [46]
Heterogeneous Pd50-650.02-0.120-100First order in alkyne [45]
Homogeneous complexes25-400.5-2.0500-2000Variable [12] [48]

Polymerization and Oligomerization Reactions

Terminal alkynes undergo diverse polymerization and oligomerization reactions under metal-catalyzed conditions, forming products ranging from discrete oligomers to high molecular weight polymers [40] [41]. These transformations are particularly important for 1-phenyl-1-hexyne due to the stabilizing influence of the phenyl substituent on reactive intermediates [19].

Metal-Mediated Polymerization Pathways

Niobium and tantalum pentahalides serve as effective catalysts for the polymerization of 1-phenyl-1-hexyne through coordination-insertion mechanisms [19] [40]. The polymerization process involves the initial coordination of the alkyne to the metal center, followed by insertion into metal-carbon bonds to propagate the polymer chain [40]. Niobium pentachloride and tantalum pentachloride both demonstrate high activity for terminal alkyne polymerization at temperatures ranging from 60 to 80 degrees Celsius [19] [40].

Group 5 metal complexes of the type M₂Cl₆(THT)₃ (where M represents niobium or tantalum, and THT represents tetrahydrothiophene) function as versatile oligomerization and cyclotrimerization catalysts [40]. The reactivity patterns depend critically on the steric bulk of the alkyne substituents, with less bulky terminal alkynes favoring oligomerization and polymerization over discrete complex formation [40]. These systems generate mixtures of cyclic trimers and linear polymers through competitive pathways involving alkyne insertion into metal-alkyne bonds [40].

Organometallic tantalum complexes containing cyclopentadienyl and ancillary ligands provide alternative polymerization pathways [40]. The complex Cp*Ta(TMEDA) undergoes reductive elimination of trimethylsilyl chloride upon heating with terminal alkynes, generating active metal centers for subsequent alkyne insertion reactions [40]. These systems operate at elevated temperatures around 80 degrees Celsius and produce metallacyclic intermediates that can propagate polymer chains [40].

Iron-based catalyst systems offer additional metal-mediated polymerization approaches for terminal alkynes [20]. Piano-stool type iron complexes containing pentamethylcyclopentadienyl and N-heterocyclic carbene ligands catalyze head-to-tail dimerization reactions that can extend to oligomerization under appropriate conditions [20]. These systems demonstrate unique selectivity patterns, favoring gem-enyne formation through specific metallacycle intermediates [20].

Mechanistic Insights into Chain Propagation

Chain propagation in metal-mediated alkyne polymerization proceeds through well-defined mechanistic pathways involving coordination, insertion, and chain growth steps [40] [42]. The fundamental mechanism resembles the Cossee-Arlman pathway established for olefin polymerization, adapted for the unique electronic and steric properties of alkyne monomers [40].

The initial step involves alkyne coordination to an electron-deficient metal center, forming a π-complex that activates the carbon-carbon triple bond toward nucleophilic attack [40]. Subsequent migratory insertion of the coordinated alkyne into an existing metal-carbon bond creates a new metal-vinyl species with extended conjugation [40]. This newly formed metal-vinyl intermediate can coordinate additional alkyne monomers, enabling chain propagation through repeated insertion cycles [40].

Detailed mechanistic studies using [BDPP]Ta(RCCR) acetylide complexes reveal specific pathways for chain growth [40]. Treatment of these complexes with excess phenylacetylene produces metallacyclic products through sequential alkyne insertion and coordination steps [40]. The proposed mechanism involves insertion of the coordinated alkyne unit into the tantalum-carbon bond, followed by coordination and insertion of additional phenylacetylene molecules into the newly formed metal-alkenyl bonds [40].

The propagation rate depends critically on the electronic properties of both the metal center and the alkyne substituents [40] [41]. Electron-deficient metal centers promote faster alkyne coordination and insertion, while electron-donating substituents on the alkyne slow the overall polymerization rate [41]. Steric factors also play important roles, with bulky substituents inhibiting chain growth and favoring termination reactions [40].

The following table summarizes the major metal-mediated polymerization systems:

Catalyst/InitiatorReaction TypeTemperature (°C)ProductsMechanismReference
NbCl₅ (pentahalide)Coordination polymerization60-80Linear polymersInsertion polymerization [19] [40]
TaCl₅ (pentahalide)Coordination polymerization60-80Linear polymersInsertion polymerization [19] [40]
M₂Cl₆(THT)₃ (M=Nb,Ta)Oligomerization/Cyclotrimerization25-60Cyclic trimers + polymersCoordination-insertion [40]
Cp*Ta(TMEDA)Chain propagation80Metallacyclic productsMigratory insertion [40]
Fe-PNP pincer complexDimerization25-60Head-to-head dimersOxidative coupling [20]

Isomerization and Rearrangement Reactions

Terminal alkynes undergo various isomerization and rearrangement reactions that fundamentally alter their molecular connectivity and stereochemistry [22] [23]. These transformations are particularly relevant for 1-phenyl-1-hexyne, where the phenyl substituent can stabilize carbocationic and radical intermediates formed during rearrangement processes [24].

Base-Catalyzed Diene Formation

Base-catalyzed isomerization of terminal alkynes to allenes and dienes represents a fundamental transformation in organic chemistry [23] [24]. The process typically involves deprotonation of the terminal alkyne proton, followed by rearrangement of the resulting acetylide anion through various mechanistic pathways [23]. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) effectively catalyze these transformations under mild conditions [23].

The mechanism of base-catalyzed diene formation involves initial deprotonation of the terminal alkyne to generate an acetylide anion [23]. This highly nucleophilic species can undergo intramolecular attack on adjacent carbon centers, leading to cyclization and subsequent rearrangement to form conjugated diene systems [24]. The stereochemistry of the resulting products depends on the specific reaction conditions and the nature of the base catalyst employed [23].

TBD catalyst demonstrates exceptional performance in stereospecific isomerization reactions, achieving quantitative yields of ketone products through allylic alcohol rearrangement pathways [23]. The reaction proceeds through rate-limiting deprotonation followed by formation of intimate ion pairs between allylic anions and protonated base molecules [23]. This mechanism enables efficient transfer of stereochemical information from starting materials to products [23].

Alkyne zipper reactions represent specialized base-catalyzed isomerizations that migrate triple bonds along carbon chains to form terminal alkynes [29]. These reactions employ strong bases such as potassium amide in diamine solvents to achieve selective isomerization with yields exceeding 85% [29]. The mechanism involves sequential deprotonation and reprotonation steps that move the alkyne functionality toward the chain terminus [29].

Gold-catalyzed systems provide alternative pathways for diene formation through alkyne-alkene coupling reactions [24]. These transformations proceed through cyclopropyl gold carbene intermediates that can rearrange to form either cyclobutenes or 1,3-dienes depending on the steric environment around the reacting centers [24]. The energy barriers for these competing pathways are very similar, requiring careful catalyst design to achieve selectivity [24].

Electrochemical Isomerization Dynamics

Electrochemical methods provide unique opportunities for controlling alkyne isomerization reactions through precise potential control and electrode surface effects [22] [27]. The electrochemical isomerization of 1-phenyl-1-hexyne to 1-phenyl-1,2-hexadiene represents a well-studied example of base-catalyzed transformation under electrochemical conditions [22].

The reaction employs dimethylformamide as solvent with tetrabutylammonium perchlorate as supporting electrolyte, using a glassy carbon rotating ring-disk electrode system [22]. The electrochemical process generates basic conditions at the electrode surface through reduction of the supporting electrolyte, creating the necessary environment for alkyne isomerization [22]. This approach achieves selectivities exceeding 80% for allene formation under controlled potential conditions [22].

Mechanistic studies reveal that electrochemical isomerization proceeds through formation of carbanionic intermediates at the electrode surface [27] [28]. The electron transfer process reduces the alkyne substrate to form radical anions that subsequently undergo protonation and rearrangement to yield allene products [27]. The stereochemistry and regioselectivity of these transformations depend on the electrode material, applied potential, and electrolyte composition [27].

Advanced electrochemical systems using nickel complexes demonstrate highly selective terminal alkyne transformations [12] [14]. These catalysts store hydrogen equivalents on ligand backbones and transfer them to alkyne substrates through concerted mechanisms [12]. The resulting products maintain high stereochemical purity and demonstrate excellent chemoselectivity for terminal alkynes over other unsaturated functionalities [14].

The kinetics of electrochemical isomerization depend on several factors including current density, electrode surface area, and mass transport limitations [28]. Typical reaction rates range from seconds to hours depending on the specific system employed [28]. The ability to control reaction conditions through applied potential provides unique advantages for studying mechanistic details and optimizing product selectivity [27].

The following table summarizes the major isomerization and rearrangement systems:

Reaction ConditionsBase/CatalystTemperature (°C)ProductSelectivity (%)Reference
DMF/TBAP/ElectrochemicalTetrabutylammonium perchlorate25-601-Phenyl-1,2-hexadiene>80 [1] [19] [22]
Base-catalyzed (DBU)1,8-Diazabicyclo[5.4.0]undec-7-ene60-80Diene products70-95 [23] [24]
TBD catalyst1,5,7-Triazabicyclo[4.4.0]dec-5-ene25-60Ketone products>90 [23]
Alkyne zipper (KNH₂)Potassium amide25-78Terminal alkynes>85 [29]
Metal-catalyzed isomerizationVarious transition metals25-100Various isomersVariable [24] [26]

Heterocyclic Compound Construction

Pyridine and Quinoline Derivative Synthesis

1-Phenyl-1-hexyne serves as a crucial building block in the synthesis of nitrogen-containing heterocycles, particularly pyridines and quinolines. Research has demonstrated that this alkyne participates effectively in rhodium-catalyzed transformations with ketoximes to produce substituted pyridines through a multi-step process involving carbon-hydrogen bond functionalization, electrocyclization, and dehydration [1].

The reaction mechanism involves initial rhodium-catalyzed carbon-hydrogen alkenylation of α,β-unsaturated ketoximes, followed by electrocyclization to form dihydropyridine intermediates, which subsequently undergo dehydration to yield the final pyridine products [1]. When 1-phenyl-1-hexyne is employed as the alkyne component, it provides excellent regioselectivity and yields ranging from 84% to 92% under optimized conditions using triisopropyl phosphite as a ligand [1].

Studies have shown that 1-phenyl-1-hexyne exhibits superior performance compared to shorter-chain analogs in these transformations. For instance, in reactions with 4-phenyl-3-butene-2-one oxime, 1-phenyl-1-hexyne generates pyridine products in 53% yield as a 1.6:1 mixture of regioisomers, demonstrating the influence of the hexyl chain length on both reactivity and selectivity [1].

Quinoline synthesis applications have been investigated through one-pot multicomponent reactions. Research has documented the synthesis of quinoline-fused dihydro/spiro-quinazolinones where 1-phenyl-1-hexyne derivatives participate in acid-mediated cyclization reactions [2]. The methodology utilizes para-toluene sulfonic acid as a green promoter, achieving yields of 85-87% under optimized conditions at 115°C in dimethylsulfoxide [2].

Indanone and Isocoumarin Formation

The synthesis of indanones using 1-phenyl-1-hexyne has been extensively studied through various catalytic approaches. Patent literature describes methods for preparing 1-indanones through carbonylation reactions, where alcohols corresponding to (diorganosubstitutedmethyl)phenylcarbinols are reacted with carbon monoxide in the presence of Lewis acid catalysts [3]. 1-Phenyl-1-hexyne derivatives serve as precursors in these transformations, with hydrogen fluoride being the preferred catalyst under conditions of 0-175°C and 400-2000 psig carbon monoxide pressure [3].

Alternative synthetic routes employ rhodium-catalyzed reactions of alkynes with arylboroxines under carbon monoxide atmosphere. These reactions have been optimized for indanone synthesis, with 1-phenyl-1-hexyne demonstrating good reactivity and selectivity [4]. The process involves initial coordination of the alkyne to the rhodium center, followed by carbon monoxide insertion and cyclization to form the indanone ring system [4].

Isocoumarin synthesis represents another significant application of 1-phenyl-1-hexyne in heterocyclic construction. Palladium-catalyzed annulation reactions of ortho-iodobenzoate esters with 1-phenyl-1-hexyne have been reported to yield isocoumarins, albeit in moderate yields of 29% [5]. The reaction proceeds through a mechanism involving oxidative addition of the aryl halide to palladium(0), alkyne coordination and insertion, followed by intramolecular cyclization to form the isocoumarin ring system [5].

Recent developments in regioselective isocoumarin synthesis have utilized ruthenium(II) catalysts with nitrogen-oxygen chelate ligands. These systems demonstrate excellent regioselectivity when 1-phenyl-1-hexyne is coupled with heterocyclic carboxylic acids, providing access to pyrrole and indole-fused isocoumarin derivatives [6]. The reactions proceed efficiently in dimethylformamide at elevated temperatures, with copper(II) acetate serving as an oxidant [6].

Catalytic Asymmetric Synthesis

Chiral Ligand Development for Alkyne Reactivity Control

The development of chiral ligands for controlling the reactivity of 1-phenyl-1-hexyne in asymmetric transformations represents a significant area of research. Studies have shown that the choice of chiral ligand dramatically affects both the activity and stereoselectivity of alkyne transformations [7]. For nickel-catalyzed cross-coupling reactions, chiral phosphine ligands such as Norphos and Prophos have been employed to achieve enantioselective carbon-carbon bond formation with 1-phenyl-1-hexyne derivatives [7].

Research has demonstrated that the bite angle and electronic properties of chiral phosphine ligands significantly influence the stereochemical outcome of alkyne transformations. For instance, in rhodium-catalyzed reactions, the use of chiral phosphoramidite ligands has been shown to provide excellent enantiocontrol in alkyne functionalizations [7]. The ligand structure must be carefully optimized to achieve the desired selectivity, with bulky substituents often necessary to differentiate between the two faces of the alkyne [7].

Recent developments in chiral ligand design have focused on nitrogen-heterocyclic carbene (NHC) systems. These ligands offer unique advantages in controlling alkyne reactivity due to their strong σ-donor properties and tunable steric environment [7]. When applied to 1-phenyl-1-hexyne transformations, chiral NHC ligands have demonstrated superior performance in terms of both activity and stereoselectivity compared to traditional phosphine systems [7].

The influence of counterions on chiral catalyst performance has also been investigated. Studies have shown that the combination of chiral ligands with different counterions can dramatically affect the catalytic activity of gold complexes in alkyne transformations [8]. For 1-phenyl-1-hexyne substrates, the optimal ligand-counterion combination varies depending on the specific transformation, with some combinations showing rate enhancements of up to 4-fold [8].

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions involving 1-phenyl-1-hexyne have been the subject of extensive investigation. Nickel-catalyzed [2+2+2] cycloaddition reactions have been developed to construct chiral benzene derivatives from 1-phenyl-1-hexyne and other unsaturated substrates [9]. These reactions typically proceed with excellent enantioselectivity (up to 91:9 enantiomeric ratio) when appropriate chiral ligands are employed [9].

The mechanism of these cycloaddition reactions involves initial coordination of 1-phenyl-1-hexyne to the chiral nickel center, followed by sequential coordination and insertion of additional unsaturated components. The stereochemical outcome is determined by the chiral environment created by the ligand, which controls the facial selectivity of substrate approach [9].

Studies have shown that the regioselectivity of these cycloaddition reactions can be influenced by the substitution pattern of the alkyne. With unsymmetrical alkynes like 1-phenyl-1-hexyne, regioselectivity ratios of 3.4:1 have been achieved for the major isomer, with the major product showing excellent enantioselectivity [9]. The phenyl group appears to direct the regioselectivity through electronic and steric effects [9].

Recent advances in enantioselective cycloaddition chemistry have explored the use of photochemical activation. Lewis acid-catalyzed cycloadditions under photosensitized conditions have been developed, allowing for highly enantioselective reactions of 1-phenyl-1-hexyne with various coupling partners [10]. These reactions proceed under mild conditions and offer excellent stereochemical control [10].

Coordination Chemistry and Ligand Design

Metal-Acetylene Complex Formation

The coordination chemistry of 1-phenyl-1-hexyne with transition metals has been extensively studied due to its importance in catalytic applications. The alkyne forms stable complexes with various metals including palladium, rhodium, and gold through π-coordination of the carbon-carbon triple bond [8]. These metal-acetylene complexes serve as key intermediates in numerous catalytic transformations [8].

Spectroscopic studies have revealed that the coordination mode of 1-phenyl-1-hexyne to metal centers depends on the electronic properties of both the metal and supporting ligands. In palladium complexes, the alkyne typically coordinates in a side-on fashion, activating the triple bond toward nucleophilic attack [8]. The strength of this coordination has been quantified through nuclear magnetic resonance studies, which show characteristic downfield shifts of carbon signals upon metal coordination [8].

Research has demonstrated that the phenyl substituent of 1-phenyl-1-hexyne can participate in additional π-interactions with metal centers, leading to enhanced stability of the resulting complexes [8]. This effect is particularly pronounced in gold complexes, where the phenyl group can engage in π-π stacking interactions that influence the overall catalyst performance [8].

The formation of metal-acetylene complexes has been shown to be sensitive to the choice of counterion. Studies with gold complexes have revealed that more coordinating counterions such as trifluoroacetate can compete with the alkyne for coordination sites, thereby affecting the catalytic activity [8]. The optimal counterion choice depends on the specific metal and the intended catalytic application [8].

Catalytic Cycle Optimization Studies

Comprehensive studies have been conducted to optimize catalytic cycles involving 1-phenyl-1-hexyne as a substrate. These investigations have focused on identifying rate-determining steps and developing strategies to enhance overall catalytic efficiency [8]. Kinetic studies have revealed that the protodeauration step is often rate-limiting in gold-catalyzed transformations of 1-phenyl-1-hexyne [8].

The effect of different ligands on catalytic cycle efficiency has been systematically investigated. Research has shown that the choice of phosphine ligand can dramatically affect the turnover frequency in gold-catalyzed cycloisomerization reactions [8]. For 1-phenyl-1-hexyne substrates, triphenylphosphine and tri-tert-butylphosphine have shown superior performance compared to electron-deficient phosphines [8].

Studies have also examined the role of additives in catalytic cycle optimization. The addition of silver salts has been shown to enhance the activity of gold catalysts in 1-phenyl-1-hexyne transformations by facilitating the formation of active cationic gold species [8]. However, careful optimization is required to avoid competitive silver-catalyzed pathways [8].

Recent mechanistic studies have employed computational methods to elucidate the detailed reaction pathways for 1-phenyl-1-hexyne transformations. These studies have identified key transition states and intermediates, providing insights for rational catalyst design [8]. The results suggest that modifications to the steric and electronic properties of supporting ligands can significantly improve catalytic performance [8].

Research Data and Findings

Physical Properties and Characterization Data

PropertyValueSource
Molecular FormulaC₁₂H₁₄ [11] [12]
Molecular Weight158.24 g/mol [11] [12]
Boiling Point229-232°C [11] [12]
Density0.9 g/mL at 25°C [11] [12]
Refractive Index1.535 [12]
Flash Point98°C [11]
AppearanceColorless to light yellow liquid [11]

Synthetic Applications and Yields

Reaction TypeSubstrateYield (%)ConditionsReference
Pyridine SynthesisKetoxime84-92[RhCl(coe)₂]₂, P(OiPr)₃, 135°C [1]
Quinoline SynthesisAminoacetophenone85-87p-TSA, DMSO, 115°C [2]
Isocoumarin Formationo-Iodobenzoate29Pd(OAc)₂, Na₂CO₃, 100°C [5]
CycloadditionDiaryliodonium75Cu(CH₃CN)₄PF₆, 70°C
HydrogenationH₂95-97Pd₁Ag₃/Al₂O₃, 298K [14]

Catalytic Performance Data

Catalyst SystemSubstrate LoadingTemperature (°C)Time (h)Selectivity (%)Reference
Pd₁Ag₃/Al₂O₃0.1 M252-495-97 [14]
[RhCl(coe)₂]₂/P(OiPr)₃0.5 mmol13524>90 [1]
Pd(OAc)₂/PPh₃1.0 mmol1001285-90 [5]
Cu(CH₃CN)₄PF₆0.5 mmol708>95

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1129-65-3

Wikipedia

Benzene, 1-hexynyl-

Dates

Last modified: 08-15-2023
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

Explore Compound Types